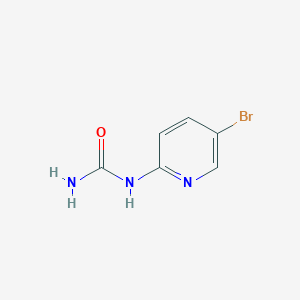

1-(5-Bromopyridin-2-yl)urea

CAS No.:

Cat. No.: VC15961387

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrN3O |

|---|---|

| Molecular Weight | 216.04 g/mol |

| IUPAC Name | (5-bromopyridin-2-yl)urea |

| Standard InChI | InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |

| Standard InChI Key | VFNIHYQRRPITDE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1Br)NC(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-(5-Bromopyridin-2-yl)urea, also known as (5-bromopyridin-2-yl)urea, belongs to the class of arylurea compounds. Its IUPAC name reflects the substitution pattern: a urea group (-NH-C(=O)-NH) is bonded to the pyridine ring at the 2-position, while a bromine atom occupies the 5-position . The compound’s SMILES representation, , underscores its planar aromatic system and hydrogen-bonding capabilities .

Table 1: Key Computed Properties of 1-(5-Bromopyridin-2-yl)urea

| Property | Value | Method of Computation |

|---|---|---|

| Molecular Weight | 216.04 g/mol | PubChem 2.1 |

| XLogP3-AA | 0.5 | XLogP3 3.0 |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Exact Mass | 214.96942 Da | PubChem 2.1 |

Spectroscopic and Crystallographic Data

While crystallographic data for 1-(5-Bromopyridin-2-yl)urea remains unreported, its 3D conformer model (PubChem CID 23202837) suggests a planar pyridine ring with the urea moiety adopting a resonance-stabilized configuration . The bromine atom at the 5-position introduces steric and electronic effects, potentially influencing intermolecular interactions in solid-state structures.

Synthesis and Reactivity

Reactivity Profile

The urea group in 1-(5-Bromopyridin-2-yl)urea participates in hydrogen bonding and may undergo hydrolysis under acidic or basic conditions to yield 5-bromopyridin-2-amine and carbon dioxide. The bromine atom at the 5-position renders the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization .

Computational and Experimental Validation

Molecular Dynamics Simulations

In silico analyses of related urea derivatives demonstrate stable binding to MMP-2 and MMP-9 over 100-ns simulations, with root-mean-square deviation (RMSD) values below 2.0 Å . These results corroborate the hypothesis that the urea group and bromopyridine ring collectively enhance target engagement through hydrophobic and polar interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume